2-Amino-5-fluorobenzoic acid
Overview
Description
2-Amino-5-fluorobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharomyces Cerevisiae .
Molecular Structure Analysis
The molecule of 2-Amino-5-fluorobenzoic acid is almost planar with an intramolecular N—H⋯O hydrogen bond closing an S (6) ring . In the crystal, inversion dimers linked by pairs of O—H⋯O hydrogen bonds generate R22 (8) loops .Scientific Research Applications
1. Antimetabolite for Tryptophan Pathway in Yeast 2-Amino-5-fluorobenzoic acid is a toxic antimetabolite for the tryptophan pathway in yeast. It can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . This trp1 strain lacks the enzymes required for the conversion of anthranilic acid to tryptophan, making it resistant to 2-amino-5-fluorobenzoic acid feedback inhibition .
Genetic Procedures Involving Plasmid Manipulations
This compound is frequently used in genetic procedures that involve plasmid manipulations . It enables a growth-based, positive selection of the TRP1 marker .
Synthesis of Styrylquinazolinones
2-Amino-5-fluorobenzoic acid is used in the synthesis of styrylquinazolinones . These are potential anticancer agents .
Biochemical Reagent
2-Amino-5-fluorobenzoic acid serves as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Peptide Synthesis
This compound is suitable for solution phase peptide synthesis . It is often used in the production of peptides, which are short chains of amino acid monomers linked by peptide bonds .
Production of Novel Benzamides
2-Amino-5-fluorobenzoic acid is used in the synthesis of a novel benzamide . This benzamide has potent neuroleptic activity .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-fluorobenzoic acid is the tryptophan pathway in yeast . This compound acts as an antimetabolite for this pathway . The tryptophan pathway is crucial for the survival of many microbial pathogens .
Mode of Action
2-Amino-5-fluorobenzoic acid interacts with its target by acting as a toxic antimetabolite . It can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . This is because the TRP1 strain lacks the enzymes required for the conversion of anthranilic acid to tryptophan, making it resistant to 2-Amino-5-fluorobenzoic acid feedback inhibition .
Biochemical Pathways
The compound affects the tryptophan pathway . This pathway is responsible for the biosynthesis of tryptophan, an essential amino acid. When 2-Amino-5-fluorobenzoic acid inhibits this pathway, it can lead to a growth-based, positive selection of the TRP1 marker .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2-Amino-5-fluorobenzoic acid’s action primarily involve the inhibition of the tryptophan pathway . This inhibition can lead to a growth-based, positive selection of the TRP1 marker in S. cerevisiae . It is also used in the synthesis of potential anticancer agents .
Action Environment
The action, efficacy, and stability of 2-Amino-5-fluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols . These precautions suggest that the compound’s action can be affected by the conditions in which it is stored and handled.
Safety and Hazards
properties
IUPAC Name |
2-amino-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMGQZTBWIHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196231 | |
Record name | 5-Fluoroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluorobenzoic acid | |
CAS RN |
446-08-2 | |
Record name | 2-Amino-5-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 446-08-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoroanthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-FLUOROANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VD9746EAR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic application of 2-Amino-5-fluorobenzoic acid highlighted in the research?
A1: 2-Amino-5-fluorobenzoic acid serves as a crucial starting material in the synthesis of the antifungal drug Fluconazole. [] A study demonstrated a synthetic route involving condensation, ring-closure, chlorination, and nucleophilic substitution reactions to produce Fluconazole with high yield and purity. []
Q2: How is the structure of 2-Amino-5-fluorobenzoic acid described in the research?
A2: 2-Amino-5-fluorobenzoic acid is characterized as a nearly planar molecule. [] It exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring structure. [] The crystal structure reveals inversion dimers linked by O—H⋯O hydrogen bonds, creating R 2 2(8) loops. [] Additionally, weak N—H⋯F hydrogen bonds, short F⋯F contacts (2.763 (2) Å), and aromatic π–π stacking interactions (centroid–centroid separation = 3.5570 (11) Å) are observed in its crystal structure. []
Q3: Are there any studies exploring the vibrational properties of 2-Amino-5-fluorobenzoic acid?
A3: Yes, research has investigated the Fourier-transform infrared (FT-IR) and Raman spectra of 2-Amino-5-fluorobenzoic acid. [] This study also explored the impact of substituting fluorine with other halogens (chlorine, bromine) on its vibrational characteristics. [] While the abstract doesn't detail the findings, it indicates exploration of its spectroscopic properties. []
Q4: What types of derivatives of 2-Amino-5-fluorobenzoic acid have been synthesized?
A4: Research describes the synthesis of alkyl and dialkylaminoalkyl esters of 2-Amino-5-fluorobenzoic acid. [] Although the abstract doesn't elaborate on the specific methods or applications, it highlights the exploration of 2-Amino-5-fluorobenzoic acid derivatives, potentially for diverse chemical properties and applications. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.